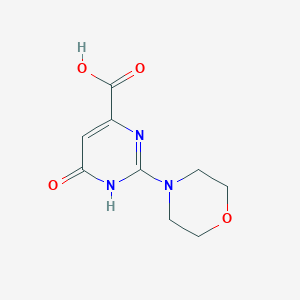![molecular formula C11H6ClNO2 B11883131 7-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-50-9](/img/structure/B11883131.png)
7-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furan and quinoline ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring followed by the formation of the quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization process. This method utilizes readily available starting materials such as 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium catalysts and optimized reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline and furan derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
7-Chlorofuro[2,3-c]quinolin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA intercalation and enzyme inhibition.
Comparación Con Compuestos Similares
- 7-Chloro-4-(4-hydroxyphenylamino)quinoline
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones
Comparison: Compared to these similar compounds, 7-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused furan and quinoline ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89972-50-9 |
|---|---|
Fórmula molecular |
C11H6ClNO2 |
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
7-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-7-8-3-4-15-10(8)11(14)13-9(7)5-6/h1-5H,(H,13,14) |
Clave InChI |
NNPZDNGLRGELJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)C3=C2C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


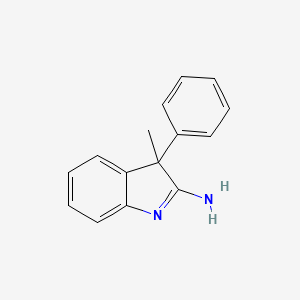

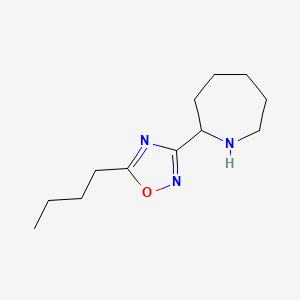

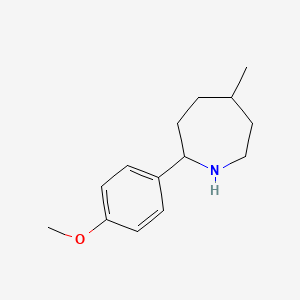
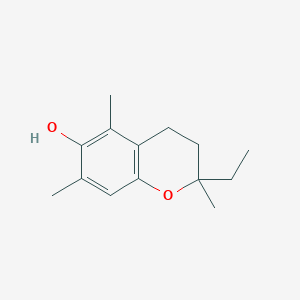
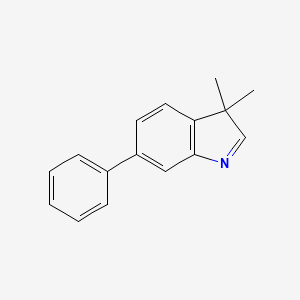
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
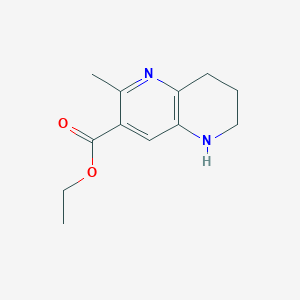

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)

